molecular formula C19H20ClN3O6S2 B2608972 ethyl 3-carbamoyl-2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 895466-48-5

ethyl 3-carbamoyl-2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2608972
CAS No.: 895466-48-5
M. Wt: 485.95
InChI Key: DRKJHMIXADOKHW-UHFFFAOYSA-N
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Description

This compound is a thienopyridine derivative characterized by a bicyclic thieno[2,3-c]pyridine core substituted with a carbamoyl group at position 3, a sulfonamide-linked 4-chlorophenyl group at position 2, and an ethyl ester at position 4. The compound’s stereoelectronic properties are influenced by the electron-withdrawing sulfonyl and carbamoyl groups, which may enhance binding affinity to biological targets. Structural determination of such derivatives often employs crystallographic tools like SHELX programs, which are critical for refining small-molecule structures .

Properties

IUPAC Name

ethyl 3-carbamoyl-2-[[2-(4-chlorophenyl)sulfonylacetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O6S2/c1-2-29-19(26)23-8-7-13-14(9-23)30-18(16(13)17(21)25)22-15(24)10-31(27,28)12-5-3-11(20)4-6-12/h3-6H,2,7-10H2,1H3,(H2,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKJHMIXADOKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-carbamoyl-2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Thienopyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thienopyridine ring.

    Introduction of the Sulfonyl Group: The 4-chlorophenylsulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Amidation: The acetamido group is introduced through an amidation reaction, typically using acyl chlorides or anhydrides.

    Carbamoylation: The carbamoyl group is added using carbamoyl chlorides or isocyanates.

    Esterification: The final step involves esterification to introduce the ethyl ester group, usually using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-carbamoyl-2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or carbamoyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base or under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure and potential biological activity, this compound is of interest in the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.

    Chemical Biology: It can be used as a probe to study biological pathways and interactions involving sulfonyl and carbamoyl groups.

    Material Science: The compound’s unique structure may be explored for the development of new materials with specific electronic or optical properties.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of ethyl 3-carbamoyl-2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and carbamoyl groups are key functional groups that can form hydrogen bonds or covalent bonds with target proteins, modulating their activity. The thienopyridine core may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Ethyl 2-Amino-6-Boc-4,7-Dihydrothieno[2,3-c]Pyridine-3(5H)-Carboxylate Molecular Formula: C₁₅H₂₂N₂O₄S Key Differences: Lacks the sulfonamide and carbamoyl groups but includes a Boc-protected amine and an ethyl ester.

Methyl α-(2-Chlorophenyl)-4,5-Dihydrothieno[2,3-c]Pyridin-6(7H)-Acetate Hydrochloride Molecular Formula: C₁₆H₁₇Cl₂NO₂S Key Differences: Features a chlorophenyl group directly attached to the acetate moiety instead of a sulfonamide linkage. This positional isomer of clopidogrel highlights how substituent placement impacts metabolic stability and biological activity .

Table 1: Structural and Functional Comparison
Compound Core Structure Key Substituents Potential Applications
Target Compound Thieno[2,3-c]pyridine 3-Carbamoyl, 2-(4-chlorophenylsulfonyl)acetamido, 6-ethyl ester Enzyme inhibition, drug design
Ethyl 2-Amino-6-Boc-... Thieno[2,3-c]pyridine 2-Amino (Boc-protected), 6-ethyl ester Intermediate in organic synthesis
Clopidogrel Isomer Thieno[2,3-c]pyridine α-(2-Chlorophenyl)acetate, methyl ester Antiplatelet activity

Spectroscopic and Reactivity Comparisons

Nuclear Magnetic Resonance (NMR) studies of related thienopyridines (e.g., ) reveal that chemical shift differences in specific regions (e.g., protons near substituents) can localize structural modifications. For instance:

  • Region A (Protons 39–44) : In analogues like the target compound, shifts in this region may correlate with sulfonamide or carbamoyl substitutions, altering hydrogen-bonding capacity.
  • Region B (Protons 29–36) : Variability here could reflect conformational changes induced by steric effects from the 4-chlorophenyl group .

Biological Activity

Ethyl 3-carbamoyl-2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound known for its unique thienopyridine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor modulation.

Chemical Structure and Properties

  • Molecular Formula : C20H22ClN3O6S2
  • Molecular Weight : 500.0 g/mol
  • CAS Number : 899351-05-4

The compound features a thienopyridine core with various functional groups that enhance its lipophilicity and biological activity. The presence of the 4-chlorophenyl sulfonamide group is particularly notable for its potential interactions with biological targets.

PropertyValue
Molecular FormulaC20H22ClN3O6S2
Molecular Weight500.0 g/mol
CAS Number899351-05-4

Enzyme Inhibition

Research indicates that compounds structurally similar to this compound may exhibit significant enzyme inhibitory activity. For instance, studies have shown that similar thienopyridine derivatives can act as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical in neurotransmission and linked to Alzheimer's disease pathology .

Case Studies and Experimental Findings

  • Acetylcholinesterase Inhibition :
    • A series of thienopyridine derivatives were synthesized and tested for their AChE inhibitory activity using Ellman's method. Compounds demonstrated IC50 values in the nanomolar range, indicating strong inhibition capabilities compared to standard drugs like donepezil .
  • Receptor Binding Studies :
    • Ethyl 3-carbamoyl derivatives have shown potential in modulating receptor activities. Binding assays reveal that these compounds can effectively interact with specific protein targets, influencing their function and possibly altering cellular signaling pathways .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Interaction : The compound may bind to the active sites of enzymes like AChE, inhibiting their activity and thereby affecting neurotransmitter levels.
  • Receptor Modulation : The structural features allow for interactions with various receptors, potentially leading to altered physiological responses.

Q & A

Q. What are the key considerations in synthesizing ethyl 3-carbamoyl-2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate?

Methodological Answer: The synthesis involves multi-step reactions, including condensation, sulfonylation, and cyclization. For example, similar compounds (e.g., derivatives with a tetrahydrothieno[2,3-c]pyridine scaffold) are synthesized via a Biginelli-like reaction, followed by purification using flash chromatography (ethyl acetate/petroleum ether gradients) to isolate intermediates . Key considerations include:

  • Reagent stoichiometry : Optimize molar ratios of reactants (e.g., 3,4,5-trimethoxyaniline and ethyl cyanoacetate) to minimize side products.
  • Temperature control : Maintain precise temperatures (e.g., 60–80°C) during cyclization to ensure regioselectivity.
  • Purification : Use silica gel chromatography with eluents like ethyl acetate:petroleum ether (3:7 v/v) to achieve >95% purity .

Q. How is the compound characterized using spectroscopic methods?

Methodological Answer: Characterization relies on:

  • 1H/13C-NMR : Peaks for aromatic protons (δ 6.53 ppm), sulfonyl groups (δ 3.72 ppm), and ester carbonyls (δ 167–170 ppm) confirm structural motifs .
  • Mass spectrometry (ESI) : Molecular ion peaks (e.g., [M+1]+ = 418.4) validate molecular weight .
  • Elemental analysis : Match experimental C/H/N percentages (e.g., C: 57.32%, H: 5.38%) with theoretical values to confirm purity .

Q. What safety protocols are critical during handling?

Methodological Answer:

  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the ester group .
  • PPE : Use nitrile gloves and fume hoods to avoid respiratory (H335) and dermal (H315) irritation .
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent sulfonamide degradation .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields be resolved?

Methodological Answer: Discrepancies often arise from:

  • Catalyst variability : For example, APS (ammonium persulfate) vs. AIBN (azobisisobutyronitrile) in radical-initiated cyclizations may alter yields by 15–20% .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve sulfonamide coupling efficiency compared to THF .
  • DOE optimization : Use factorial design to screen variables (temperature, solvent, catalyst loading) and identify critical factors .

Q. How is the crystal structure determined using X-ray crystallography?

Methodological Answer:

  • Data collection : Use a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) for high-resolution data .
  • Refinement : Apply SHELXL-2018 for anisotropic displacement parameters and hydrogen bonding networks. For example, disorder in the dihydrothieno ring is resolved using PART commands .
  • Validation : Check R-factors (e.g., R1 < 0.05) and verify bond lengths (C–C: 1.50–1.54 Å) against Cambridge Structural Database norms .

Q. How can structure-activity relationships (SAR) be explored for biological activity?

Methodological Answer:

  • In vitro assays : Test antitubulin activity using MTT assays (IC50 values) against cancer cell lines (e.g., MCF-7). Derivatives with 4-chlorophenyl sulfonyl groups show enhanced cytotoxicity .
  • Computational modeling : Perform docking studies (AutoDock Vina) to assess binding affinity with β-tubulin (PDB ID: 1SA0). The sulfonamide moiety forms hydrogen bonds with Thr179 and Asp26 .
  • Analog synthesis : Replace the ethyl ester with methyl or tert-butyl groups to evaluate pharmacokinetic effects (e.g., logP, solubility) .

Q. How can hygroscopicity challenges be mitigated during crystallization?

Methodological Answer:

  • Co-crystallization : Add non-hygroscopic co-formers (e.g., succinic acid) to stabilize the lattice .
  • Solvent selection : Use ethanol/water mixtures (7:3 v/v) for slow evaporation, reducing water uptake .
  • Cryo-TEM : Monitor crystal growth in real-time to identify optimal nucleation conditions .

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